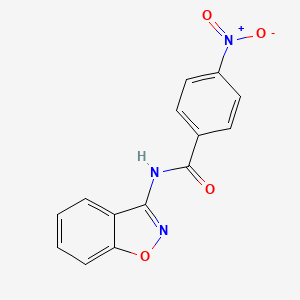![molecular formula C17H14ClN5 B11418373 8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11418373.png)
8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a synthetic compound belonging to the class of triazoloquinoxalines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoxaline moiety. The presence of a chloro group at the 8th position and an ethylphenyl group at the N-position further distinguishes this compound. Triazoloquinoxalines have garnered significant interest due to their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced by reacting the quinoxaline derivative with hydrazine hydrate and an appropriate aldehyde or ketone.
Chlorination: The resulting triazoloquinoxaline is then chlorinated at the 8th position using reagents like thionyl chloride or phosphorus oxychloride.
N-Substitution: Finally, the N-substitution is achieved by reacting the chlorinated triazoloquinoxaline with 4-ethylphenylamine under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted triazoloquinoxalines
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits significant antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Shows promising anticancer activity by inhibiting the growth of various cancer cell lines. It is also being investigated for its potential as an adenosine receptor antagonist.
Industry: Used in the development of new materials with unique properties, such as conductive polymers and advanced coatings .
Wirkmechanismus
The mechanism of action of 8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves several molecular targets and pathways:
Antimicrobial Activity: The compound intercalates into bacterial DNA, disrupting replication and transcription processes.
Antiviral Activity: Inhibits viral replication by targeting viral enzymes and proteins.
Anticancer Activity: Acts as an adenosine receptor antagonist, inhibiting the proliferation of cancer cells and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other triazoloquinoxaline derivatives:
8-chloro-[1,2,4]triazolo[4,3-a]quinoxaline: Lacks the N-substitution, resulting in different biological activities.
N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: The presence of a methyl group instead of an ethyl group affects its pharmacological profile.
8-bromo-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: The bromo group alters its reactivity and biological properties .
Eigenschaften
Molekularformel |
C17H14ClN5 |
|---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
8-chloro-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H14ClN5/c1-2-11-3-6-13(7-4-11)20-16-17-22-19-10-23(17)15-9-12(18)5-8-14(15)21-16/h3-10H,2H2,1H3,(H,20,21) |
InChI-Schlüssel |
VZGOTRNDAWSSLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418302.png)
![4-(4-butoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418304.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418305.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11418306.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418313.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418315.png)
![4-oxo-N-(2-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418318.png)
![Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11418319.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/structure/B11418334.png)
![N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418353.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418366.png)

![N-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418369.png)
